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Cat. No.: B1664508 Get Quote

An In-depth Technical Guide on the Chemical Structure and Synthesis of Aliskiren
Hemifumarate

Introduction
Aliskiren is the first in a class of orally active, nonpeptide direct renin inhibitors approved for

the treatment of hypertension.[1][2] It acts by binding to the active site of renin, preventing the

conversion of angiotensinogen to angiotensin I, which is the rate-limiting step in the renin-

angiotensin-aldosterone system (RAAS).[3][4] This mode of action differentiates it from other

RAAS-targeting drugs like ACE inhibitors or angiotensin II receptor blockers.[5] The

commercially available form is the hemifumarate salt, which improves its pharmaceutical

properties.[6] This guide provides a detailed overview of the chemical structure and a key

convergent synthesis route for Aliskiren hemifumarate, intended for researchers and

professionals in drug development.

Chemical Structure of Aliskiren Hemifumarate
Aliskiren is a single diastereomer with four chiral centers (2S, 4S, 5S, 7S).[7] The

hemifumarate salt consists of two molecules of the Aliskiren free base associated with one

molecule of fumaric acid.[8]

Chemical Name: (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2,2-dimethylethyl)-4-hydroxy-7-{[4-

methoxy-3-(3-methoxypropoxy)phenyl]methyl}-8-methyl-2-(propan-2-yl)nonanamide

hemifumarate[9]
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CAS Number: 173334-58-2[3][10]

Molecular Formula: C₃₀H₅₃N₃O₆ · 0.5 C₄H₄O₄ (Aliskiren Hemifumarate)[11]

Molecular Weight: 609.83 g/mol (as hemifumarate salt); 551.76 g/mol (free base)[10][12]

The structure features a central backbone with hydroxyl and amino groups crucial for its

binding to the renin enzyme. The side chains, including the isopropyl groups and the complex

aromatic ether moiety, contribute to its potency and selectivity.[4]

Synthesis of Aliskiren
A convergent synthesis approach has been developed, offering an efficient route to Aliskiren.

[13][14] This strategy involves the synthesis of key fragments which are then coupled together.

A notable synthesis disconnects the molecule between the C5 and C6 positions, utilizing a

Curtius rearrangement to introduce the key amine group.[13][14] The stereogenic centers at C4

and C5 are established through a highly diastereoselective asymmetric hydrogenation.[13]

The key steps of this convergent synthesis are:

Alkylation: Formation of the C5-C6 bond by alkylating a β-keto ester.

Asymmetric Hydrogenation: Stereoselective reduction of an enol acetate to establish the C4

and C5 stereocenters.

Curtius Rearrangement: Conversion of a carboxylic acid to an amine via an isocyanate

intermediate.

Deprotection and Amide Coupling: Removal of protecting groups and formation of the final

amide bond.

Salt Formation: Treatment of the Aliskiren free base with fumaric acid to yield the

hemifumarate salt.

Quantitative Data Summary
The following table summarizes key quantitative data from a reported convergent synthesis of

Aliskiren.[13][15]
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Step
Description

Starting
Material

Product
Reagents/C
onditions

Yield (%)
Diastereom
eric Ratio
(dr)

Alkylation
β-keto ester

(A)

Alkylated

product (B)

LiH, DMA, 60

°C, 48 h
82% 1:1

Enol Acetate

Formation

Alkylated

product (B)

Enol Acetate

(D)

Ac₂O, Et₃N,

DMAP; then

TFA

98% N/A

Asymmetric

Hydrogenatio

n

Enol Acetate

(D)

Carboxylic

Acid (E)

H₂ (30 bar),

{Rh--

INVALID-

LINK--}BF₄,

Et₃N, MeOH,

60 °C

99% 99:1

Curtius

Rearrangeme

nt

Carboxylic

Acid (E)

Cbz-

protected

amine

DPPA, Et₃N,

PhMe; then

BnOH

71% N/A

Final

Deprotection

Boc-

protected

intermediate

Aliskiren Free

Base
- 90.4% N/A

Experimental Protocols
Asymmetric Hydrogenation of Enol Acetate (D) to
Carboxylic Acid (E)
To a solution of the enol acetate intermediate (D) in methanol, 0.7 equivalents of triethylamine

(Et₃N) is added. The reaction mixture is then subjected to hydrogenation at 60 °C under a

hydrogen pressure of 30 bar for 24 hours. The hydrogenation is catalyzed by {Rh--INVALID-

LINK--}BF₄ with a substrate-to-catalyst ratio of 2100:1. The addition of triethylamine is critical

as it dramatically increases the reaction rate. Upon completion, the product (E) is isolated with

a 99% yield and a diastereomeric ratio of 99:1.[13]
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Curtius Rearrangement
The carboxylic acid (E) (1 equivalent) is dissolved in toluene. To this solution, triethylamine

(1.15 equivalents) and diphenylphosphoryl azide (DPPA) (1.05 equivalents) are added. The

mixture is heated to 80 °C for 1 hour to form the isocyanate intermediate. Subsequently, benzyl

alcohol (BnOH) (2.0 equivalents) is added, and the mixture is heated for an additional 8 hours

to yield the Cbz-protected amine product. The product is isolated with a 71% yield.[13]

Final Salt Formation of Aliskiren Hemifumarate
Aliskiren free base (1.5 g, 0.003 mol) and fumaric acid (0.15 g, 0.0013 mol) are dissolved in a

5% ethanol/acetonitrile mixture (7.5 mL). The solution is heated to 50-55 °C for 15 minutes.

The reaction mixture is then allowed to cool slowly to room temperature and is stirred for an

additional 12 hours to facilitate crystallization. The resulting solid, Aliskiren hemifumarate, is

collected by filtration.[15]

Synthesis Workflow Diagram

Final Product

β-Keto Ester (A) Alkylated Intermediate (B)
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Caption: Convergent synthesis workflow for Aliskiren Hemifumarate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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